Pigment red 112

Overview

Description

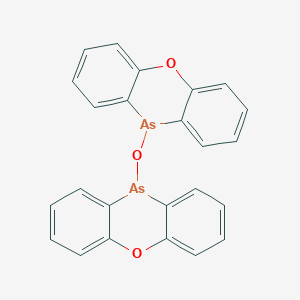

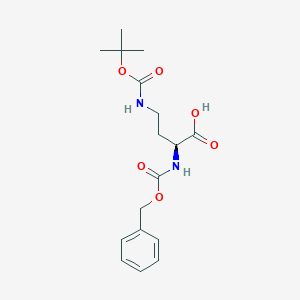

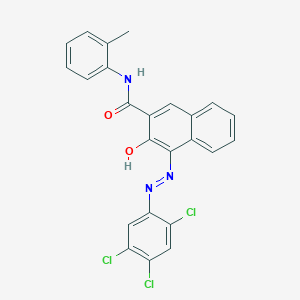

Pigment Red 112, also known as 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]-2-naphthamide, is a synthetic organic pigment. It is known for its brilliant red color and is widely used in various applications such as inks, coatings, and plastics. This pigment is valued for its excellent lightfastness, heat stability, and resistance to solvents, making it a popular choice in industrial and artistic applications .

Mechanism of Action

Target of Action

Naphthol Red FGR, also known as Pigment Red 112, is primarily used as a pigment in various applications . Its primary targets are the materials it is used to color, such as printing inks, decorative paints, industrial coatings, and more . The role of Naphthol Red FGR is to provide a strong, durable, and weather-resistant color to these materials .

Mode of Action

Naphthol Red FGR interacts with its targets by adhering to the surface of the material and imparting its color . This pigment is known for its high color strength and good light- and weather-fastness properties . These properties ensure that the color remains vibrant and resistant to fading over time, even when exposed to environmental factors such as sunlight and moisture .

Biochemical Pathways

It’s worth noting that naphthol, a related compound, has been found to play a role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome p450 enzymes .

Result of Action

The primary result of Naphthol Red FGR’s action is the imparting of a strong, durable, and weather-resistant color to the materials it is used to pigment . This pigment is especially recommended for offset printing inks and is known for its high color strength and good light- and weather-fastness properties .

Action Environment

The action of Naphthol Red FGR is influenced by various environmental factors. Its light- and weather-fastness properties ensure that the color remains vibrant and resistant to fading when exposed to environmental factors such as sunlight and moisture . Furthermore, it exhibits good heat stability, making it suitable for applications that may involve exposure to high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pigment Red 112 is typically synthesized through an azo coupling reaction. The process involves the diazotization of 2,4,5-trichloroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves several steps:

Diazotization: 2,4,5-trichloroaniline is diazotized using sodium nitrite and hydrochloric acid.

Coupling: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthoic acid in the presence of a non-ionic surfactant to enhance the dispersion of the pigment.

Filtration and Drying: The resulting pigment is filtered, washed, and dried to obtain the final product

Chemical Reactions Analysis

Types of Reactions

Pigment Red 112 primarily undergoes azo coupling reactions. It can also participate in substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Common Reagents and Conditions

Diazotization: Sodium nitrite and hydrochloric acid are commonly used.

Coupling: 3-hydroxy-2-naphthoic acid is the primary coupling component.

Substitution: Chlorine atoms on the aromatic ring can be substituted under appropriate conditions.

Major Products Formed

The major product formed from the azo coupling reaction is this compound itself. Substitution reactions can lead to derivatives with modified properties, depending on the substituents introduced .

Scientific Research Applications

Pigment Red 112 has a wide range of applications in scientific research:

Chemistry: Used as a standard pigment in the study of azo compounds and their properties.

Biology: Employed in staining techniques for microscopy due to its vibrant color.

Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.

Industry: Widely used in the production of inks, coatings, and plastics for its excellent lightfastness and heat stability

Comparison with Similar Compounds

Similar Compounds

Pigment Red 3: Similar in color but has lower lightfastness and heat stability.

Pigment Red 170: Another azo pigment with different shade and slightly different properties.

Pigment Red 188: Known for its excellent lightfastness but differs in chemical structure

Uniqueness

Pigment Red 112 stands out due to its combination of brilliant color, excellent lightfastness, and heat stability. It is often preferred over other red pigments in applications where durability and color intensity are critical .

Properties

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNJCQYNSLCFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064403 | |

| Record name | C.I. Pigment Red 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; NKRA | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6535-46-2 | |

| Record name | Pigment Red 112 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S30UYY7FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key characteristics of Pigment Red 112 dispersions for use in water-based inks and coatings?

A1: [] this compound dispersions formulated for water-based inks and coatings typically incorporate a blend of components to enhance their stability and dispersibility. These components include surfactants like sodium diethylhexyl sulfosuccinate and cocodimethylamine, high molecular weight polymers like polyvinylpyrrolidone and polyepoxysuccinic acid, and additional agents like etidronic acid and isopropyl myristate.

Q2: What challenges are associated with the traditional production of this compound, and how can microreactor technology address these issues?

A2: [] Traditional methods for producing this compound can result in a product with poor dispersibility, potentially affecting its performance in applications like inks and coatings. Utilizing microreactor technology for azo coupling offers a solution by allowing for the precipitation of the coupling component in a finely divided form within the microreactor. This controlled process leads to this compound with improved dispersibility, as evidenced by reduced dispersion harshness in alkyd resin.

Q3: How does this compound contribute to the properties of alkaline papermaking?

A3: [] this compound serves as one of the pigments identified as suitable for alkaline papermaking due to its lightfastness. It belongs to a select group of pigments tested for compatibility with alkaline systems, demonstrating its suitability for coloring paper pulp while maintaining color integrity over time.

Q4: Can spectroscopic techniques be used to identify this compound in forensic analyses?

A4: [] Yes, both Raman spectroscopy (RS) and attenuated total reflectance–Fourier transform infrared (ATR‐FTIR) spectroscopy can be used to identify this compound, especially in forensic analysis of inks. These techniques provide distinct spectral fingerprints that can differentiate this compound from other red pigments commonly found in inks, aiding in source determination and analysis of questioned documents.

Q5: What analytical methods are employed to identify and quantify this compound in complex mixtures like stamp pad inks?

A5: [] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key analytical technique used to identify and quantify this compound in complex mixtures, such as stamp pad inks. This method provides a high level of sensitivity and selectivity, allowing for accurate analysis even in the presence of other colorants and components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.